![molecular formula C22H24N2O2 B2957241 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide CAS No. 1207061-48-0](/img/structure/B2957241.png)
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves a four-step procedure . This includes acylation of 2- (3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, reduction of the endocyclic C=N bond in N - [2- (3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides, N -alkylation of N - [2- (3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to N - [2- (2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides, and acid hydrolysis of the latter .科学的研究の応用
Cinnamic Acid Derivatives in Anticancer Research Cinnamic acid and its derivatives, such as N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide, have garnered attention in medicinal research due to their anticancer potential. The chemical versatility of cinnamic acids allows for a variety of biological activities, making them a focus of anticancer research. Recent investigations highlight the synthesis and biological evaluation of various cinnamoyl derivatives, indicating their underexploited potential in anticancer applications since their first clinical use in 1905. This comprehensive review suggests a promising direction for future research in utilizing cinnamic acid derivatives as anticancer agents (De, Baltas, & Bedos-Belval, 2011).
Tetrahydroisoquinolines in Therapeutics The tetrahydroisoquinoline scaffold, part of the chemical structure of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide, plays a significant role in therapeutics. Initially known for neurotoxicity, certain tetrahydroisoquinolines were later found to prevent Parkinsonism in mammals. Their role has been expanded into anticancer antibiotics, with notable successes such as trabectedin's FDA approval for treating soft tissue sarcomas. A review covering patents from 2010 to 2015 on therapeutic activities of tetrahydroisoquinoline derivatives highlights their potential across various domains, including cancer and central nervous system disorders. This reflects the broad therapeutic applications of tetrahydroisoquinoline derivatives and their promise in drug discovery (Singh & Shah, 2017).
Isoquinoline Derivatives in Modern Therapeutics Isoquinoline derivatives exhibit a wide range of biological activities, underlining their importance in modern therapeutics. These compounds, including structures related to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide, have shown promising potentials against various diseases due to their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and other properties. The review highlights the less known yet significant biological potentials of isoquinoline derivatives and their synthetic modifications, providing valuable insights for medicinal chemists in drug development (Danao et al., 2021).
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been found to target3-methyl-2-oxobutanoate dehydrogenase , a key enzyme involved in the metabolism of branched-chain amino acids .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its activity and influencing the metabolic pathways it is involved in .
Biochemical Pathways
The compound may affect the metabolic pathways of branched-chain amino acids, given the potential target enzyme’s role in these pathways . The downstream effects of this interaction could include changes in the metabolism of these amino acids, potentially influencing various physiological processes.
特性
IUPAC Name |
(E)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16(2)22(26)24-13-12-18-9-10-20(14-19(18)15-24)23-21(25)11-8-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,23,25)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVFHWOJPRHGPO-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。